Bacitracin B1B

Vue d'ensemble

Description

Bacitracin B1B is a variant of Bacitracin, an important antibacterial natural product predominantly produced by Bacillus licheniformis and Bacillus subtilis . It is characterized by a broad antimicrobial spectrum, strong activity, and low resistance . Bacitracin is extensively applied in animal feed and veterinary medicine industries .

Synthesis Analysis

Microbial synthesis of bacitracin has been the subject of recent research. Various strategies have been proposed to improve bacitracin production, including improving substrate utilization, using an enlarged precursor amino acid pool, increasing ATP supply and NADPH generation, and engineering transcription regulators . The regulation of bacitracin biosynthesis in genus Bacillus and its associated mechanism have been systematically described .

Molecular Structure Analysis

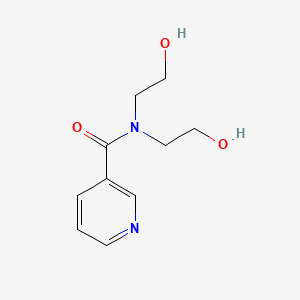

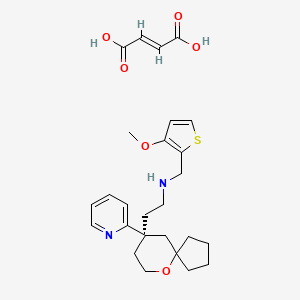

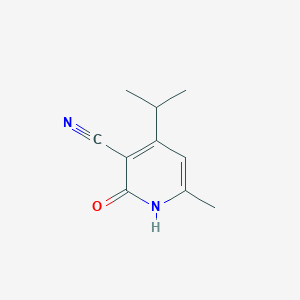

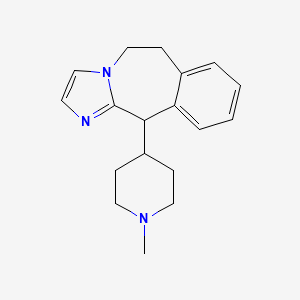

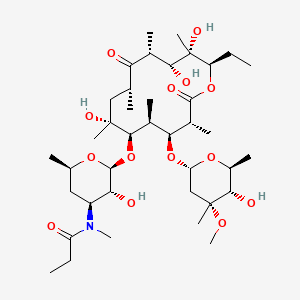

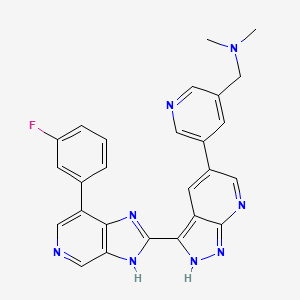

Bacitracin B1B has a molecular formula of C65H101N17O16S . Its molecular weight is 1408.7 g/mol . The structure of Bacitracin B1B is complex, with a heptapeptide ring connected to a pentapeptide side chain . The related substances are governed by the type of N-terminal thiazoline ring and amino acids at positions X and Y in the polypeptide chain .

Chemical Reactions Analysis

The microbial synthesis of bacitracin involves various chemical reactions. These include improving substrate utilization, using an enlarged precursor amino acid pool, increasing ATP supply and NADPH generation, and engineering transcription regulators .

Physical And Chemical Properties Analysis

Bacitracin B1B is a highly polar compound . It is soluble in methanol, alcohol, and glacial acetic acid, but practically insoluble in acetone and chloroform .

Applications De Recherche Scientifique

1. Structural Analysis of Bacitracins

Bacitracin B1B, along with other bacitracin components, has been structurally analyzed through high-performance liquid chromatography and mass spectrometry techniques. These studies have helped in determining the amino acid sequences and structural variations in different bacitracin components, including Bacitracin A, A2, B1a, B1b, and others. This detailed structural analysis is crucial for understanding the biochemical properties and potential applications of these compounds (Siegel et al., 1994).

2. Osteogenic Differentiation and BMP2/Smad Signaling

Bacitracin has been found to promote osteogenic differentiation in human bone marrow mesenchymal stem cells (HBMSCs). Research indicates that bacitracin activates the bone morphogenetic protein-2 (BMP2)/Smad signaling axis, which is a critical pathway for bone formation and regeneration. This suggests a potential application of bacitracin in tissue engineering and regenerative medicine (Li et al., 2018).

3. Antibacterial Applications and Resistance Mechanisms

Studies on bacitracin resistance have revealed mechanisms by which bacteria, such as Enterococcus spp., develop resistance to bacitracin. Understanding these mechanisms, particularly the role of the BcrAB transporter in conferring high-level bacitracin resistance, is essential for developing effective antibacterial strategies and managing antibiotic resistance (Matos et al., 2009).

4. Development of Nanoantibiotics

Research into the development of self-assembled nano-bacitracin A (nano-BAs) has demonstrated potential as an effective antibacterial agent against both gram-positive and gram-negative bacteria. This approach also aims to reduce the nephrotoxicity associated with bacitracin, broadening its clinical applications (Hong et al., 2017).

5. Impact on Metabolic Pathways

Bacitracin has been shown to have effects on various metabolic pathways in different organisms. For example, studies have investigated its antilipolytic effect in isolated fat cells, indicating a potential influence on lipid metabolism (Heckemeyer et al., 1982). Additionally, metabolic engineering has been applied to enhance the production of bacitracin by manipulating amino acid supply modules in Bacillus licheniformis (Zhu et al., 2018).

Mécanisme D'action

Orientations Futures

The future of Bacitracin B1B research lies in improving its microbial synthesis. This includes exploring metabolic engineering strategies, optimizing fermentation processes, and establishing high-yield and low-cost biological factories . The efficient sequestration of its target suggests new directions for the design of next-generation antimicrobial agents .

Propriétés

IUPAC Name |

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S)-1-amino-2-methylpropyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H101N17O16S/c1-9-35(7)52(82-57(91)41(21-22-49(84)85)73-58(92)42(25-33(3)4)75-62(96)47-31-99-65(80-47)51(68)34(5)6)63(97)74-39-19-14-15-24-70-54(88)45(28-48(67)83)77-61(95)46(29-50(86)87)78-60(94)44(27-38-30-69-32-71-38)76-59(93)43(26-37-17-12-11-13-18-37)79-64(98)53(36(8)10-2)81-56(90)40(20-16-23-66)72-55(39)89/h11-13,17-18,30,32-36,39-47,51-53H,9-10,14-16,19-29,31,66,68H2,1-8H3,(H2,67,83)(H,69,71)(H,70,88)(H,72,89)(H,73,92)(H,74,97)(H,75,96)(H,76,93)(H,77,95)(H,78,94)(H,79,98)(H,81,90)(H,82,91)(H,84,85)(H,86,87)/t35-,36-,39-,40+,41+,42-,43+,44-,45-,46+,47-,51-,52-,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGCTYUFBXSABN-QTFUODODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)C)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H](C(C)C)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H101N17O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1408.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149146-32-7 | |

| Record name | Bacitracin B3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149146327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACITRACIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3968434C0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline](/img/structure/B3322575.png)